molecular formula C16H21N5O4S B2602116 1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1351641-01-4

1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2602116
CAS No.: 1351641-01-4
M. Wt: 379.44
InChI Key: CCSQEZBTLFRCIC-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the spirocyclic intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione include other spirocyclic compounds and purine derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

1,3-dimethyl-7-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-18-13-12(14(23)19(2)15(18)24)21(10-17-13)9-11(22)20-5-3-16(4-6-20)25-7-8-26-16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQEZBTLFRCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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